The compound 2-[acetyl(furan-2-ylmethyl)amino]-4-methyl-N-(1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide is a complex organic molecule featuring multiple heterocyclic rings and functional groups. This compound belongs to the thiazole family, which is recognized for its diverse biological activities, including antimicrobial and anticancer properties. The structural complexity of this compound makes it a subject of interest in medicinal chemistry and drug development.
Information about this compound is derived from various scientific studies and databases that focus on organic synthesis, biological activity, and chemical properties. Notably, resources such as BenchChem and PubMed Central provide insights into its synthesis, applications, and potential mechanisms of action.
This compound can be classified as:
The synthesis of 2-[acetyl(furan-2-ylmethyl)amino]-4-methyl-N-(1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide typically involves several key steps:
The reactions are generally conducted under controlled conditions to optimize yield and purity. Common reagents include:
Purification techniques such as crystallization or chromatography are employed to isolate the final product.
The molecular structure of 2-[acetyl(furan-2-ylmethyl)amino]-4-methyl-N-(1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide can be represented by its molecular formula .
| Property | Value |
|---|---|
| Molecular Weight | 334.4 g/mol |
| IUPAC Name | N-(4-methylthiazol-2-yl)-2-(furan-2-ylmethylamino)-1,3-thiazole-5-carboxamide |
| InChI | InChI=1S/C14H14N4O2S2/c1-8... |
| InChI Key | BPYGJVBCOGXBGL-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(SC(=N1)NC(=O)C2=CSC(=N2)NCC3=CC=CO3)C |
The compound undergoes various chemical reactions that can include:
These reactions are significant for modifying the compound to enhance its biological activity or to create derivatives with new properties.
The mechanism of action for 2-[acetyl(furan-2-ylmethyl)amino]-4-methyl-N-(1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide involves interaction with various biological targets:
Research is ongoing to elucidate the precise pathways and molecular targets involved in its action.
The physical properties of this compound include:
Chemical properties include:
The scientific uses of 2-[acetyl(furan-2-ylmethyl)amino]-4-methyl-N-(1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide are diverse:
CAS No.: 13836-70-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 108890-18-2
CAS No.: 371971-10-7